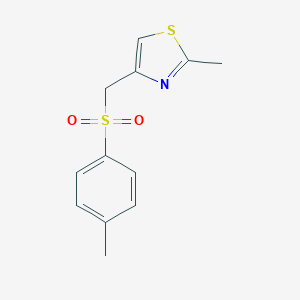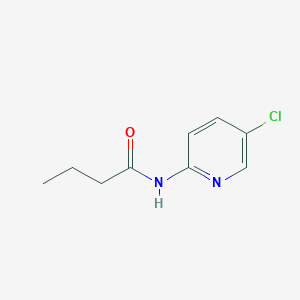![molecular formula C11H15NO4 B274628 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid CAS No. 827034-78-6](/img/structure/B274628.png)
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid is an organic compound that features a furan ring, an amino group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by subsequent oxidation and carboxylation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Applications De Recherche Scientifique
5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction cascades that regulate cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of 5-[(5-Methylfuran-2-yl)methylamino]-5-oxopentanoic acid.
5-Methylfuran-2-boronic acid: Another furan derivative with different functional groups.
5-Methyl-2-furanboronic acid pinacol ester: Used in Suzuki-Miyaura coupling reactions.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-[(5-methylfuran-2-yl)methylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-5-6-9(16-8)7-12-10(13)3-2-4-11(14)15/h5-6H,2-4,7H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETFBBIKDIKGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398457 |
Source


|
| Record name | AS-662/43412887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827034-78-6 |
Source


|
| Record name | AS-662/43412887 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274554.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B274584.png)
![Bicyclo[7.1.0]decan-2-one semicarbazone](/img/structure/B274594.png)
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide](/img/structure/B274595.png)
![4-chloro-3-[(ethoxyacetyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B274597.png)

![4-tert-butyl-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B274599.png)
